molecular formula C16H12Cl2OS B13102413 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13102413
M. Wt: 323.2 g/mol
InChI Key: KNCCBSKDTKJBCZ-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound characterized by the presence of a dichlorophenyl group, a thiobenzaldehyde moiety, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 2,4-dichloroacetophenone with thiobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress or inflammation, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2,4-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both the thiobenzaldehyde and ketone functional groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C16H12Cl2OS

Molecular Weight

323.2 g/mol

IUPAC Name

4-[3-(2,4-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C16H12Cl2OS/c17-13-6-7-14(15(18)9-13)16(19)8-5-11-1-3-12(10-20)4-2-11/h1-4,6-7,9-10H,5,8H2

InChI Key

KNCCBSKDTKJBCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C=S

Origin of Product

United States

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